6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains functional groups such as ester (carboxylate), amide (benzamido), and heterocyclic ring (dihydrothieno[2,3-c]pyridine). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethyl and methyl groups might be introduced through alkylation reactions. The difluorobenzamido group might be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the heterocyclic ring and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the ester groups might undergo hydrolysis or transesterification reactions. The amide group might participate in condensation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study describes the phosphine-catalyzed [4 + 2] annulation method, highlighting the synthesis of highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method emphasizes the efficiency and regioselectivity in producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities, suggesting a pathway for synthesizing similar complex molecules (Zhu, Lan, & Kwon, 2003).
Characterization and Analysis : Another research effort focuses on the synthesis, characterization, thermal, X-ray, and DFT analyses of compounds with a core structure related to the specified molecule. The study provides detailed insights into the molecular and crystal structure, demonstrating the importance of intramolecular hydrogen bonding in stabilizing the molecular structure. This information could be vital for understanding the chemical behavior and potential applications of similar compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Potential Applications
Pharmacological Applications : While the direct application of the specified compound in pharmacology is not discussed, related studies on benzamides and their dopamine receptor blocking activity offer a glimpse into potential neurological or therapeutic applications. Such studies investigate the solid-state conformations and lipophilicity of benzamide derivatives, suggesting how similar compounds might interact with biological targets to modulate physiological responses (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).
Material Science Applications : The synthesis and photophysical properties of novel compounds, including those with thieno[2,3-b]pyridine derivatives, have been studied for their spectral-fluorescent properties. These investigations reveal the correlation between chemical structure and fluorescent properties, hinting at potential applications in material science, such as in the development of fluorescent markers or in optoelectronic devices (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5S/c1-3-28-19(26)23-8-7-10-13(9-23)29-17(14(10)18(25)27-2)22-16(24)15-11(20)5-4-6-12(15)21/h4-6H,3,7-9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKDBIBWRBIXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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